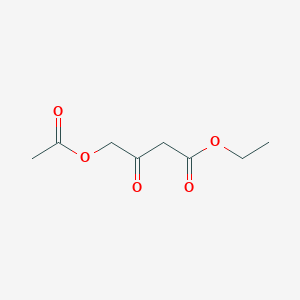
Ethyl 4-acetoxyacetoacetate
Número de catálogo B1600816
Peso molecular: 188.18 g/mol
Clave InChI: CYNVCBUVDFHONF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04720572
Procedure details


A solution of 1.204 l (21.0 moles) of glacial acetic acid and 2.786 l (20.0 moles) of triethylamine in 8.75 l of methyl isobutyl ketone is heated under reflux, and a solution of 1.498 l (11.2 moles) of ethyl 4-chloro-3-oxobutyrate in 1.75 l of methyl isobutyl ketone is added at the boiling point in the course of 20 minutes. When the addition has ended, the mixture is heated under reflux for a further 30 minutes and cooled to about 5° C. and the salts which have precipitated out are filtered off. The residue on the filter is washed with 4.5 l of methyl isobutyl ketone. The combined filtrates are concentrated in vacuo, and first 2 l of drinking water and then 4 l of a 9% strength sodium bicarbonate solution are added to the residue. The suspension is extracted three times with 4 l of ethyl acetate each time and the combined extracts are dried over 2 kg of sodium sulphate, filtered and concentrated in a rotary evaporator at a bath temperature of 40° C.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].C(N(CC)CC)C.Cl[CH2:13][C:14](=[O:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(C(C)=O)C(C)C>[C:1]([O:4][CH2:13][C:14](=[O:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.204 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
2.786 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
8.75 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)C(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.498 L
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
1.75 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)C(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the salts which have precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue on the filter is washed with 4.5 l of methyl isobutyl ketone
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates are concentrated in vacuo, and first 2 l of drinking water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
4 l of a 9% strength sodium bicarbonate solution are added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The suspension is extracted three times with 4 l of ethyl acetate each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts are dried over 2 kg of sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in a rotary evaporator at a bath temperature of 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCC(CC(=O)OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
